![molecular formula C24H20N2O4S B2556031 7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632317-94-3](/img/structure/B2556031.png)
7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs involves the reaction of methyl o-hydroxybenzoylpyruvate with different amines and aldehydes to yield a variety of derivatives. These synthesis pathways offer a versatile approach to a wide range of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives, highlighting the potential for chemical diversity and structural optimization in drug design and materials science (Vydzhak & Panchishyn, 2010). Similar synthetic strategies could be applied to the compound of interest, emphasizing its relevance in generating novel molecules with potential biological or material applications.
Photovoltaic and Electronic Applications
The synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives indicate their utility in electronic and photovoltaic applications. These compounds form thin films that can be used in organic electronic devices, with their structural ordering influencing electronic properties and device performance (Gendron et al., 2014). The ability to adjust the electronic properties of these compounds through molecular design suggests that the specified compound could have applications in developing new materials for electronic devices.
Catalysis and Coordination Chemistry
Compounds structurally related to the specified molecule, particularly those containing dithiino[2,3-c]pyrrole units, have been studied for their coordination chemistry with metals like Cu(I) and Zn(II). These complexes are of interest for their potential applications in catalysis and as luminescent materials, highlighting the versatility of these heterocyclic compounds in both coordination chemistry and material science (Urdaneta et al., 2015).
Eigenschaften
IUPAC Name |
7-methyl-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-3-10-29-16-6-4-5-15(13-16)20-19-21(27)17-12-14(2)7-8-18(17)30-22(19)23(28)26(20)24-25-9-11-31-24/h4-9,11-13,20H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSJGDMVABECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)
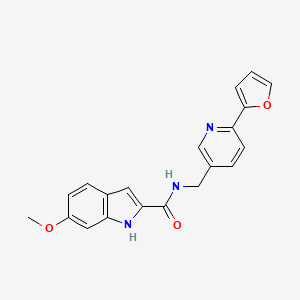
![2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2555951.png)
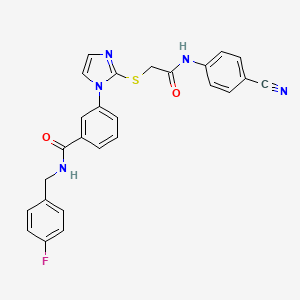
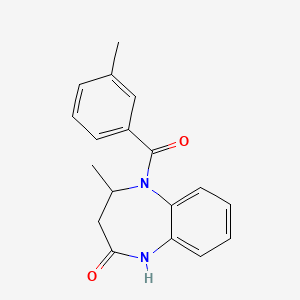
![N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide](/img/structure/B2555959.png)
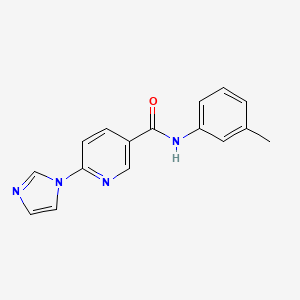
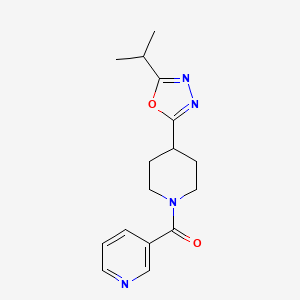
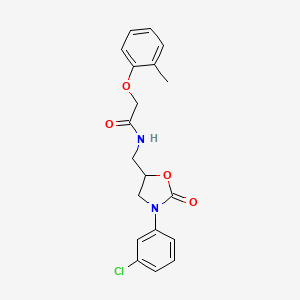
![2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2555964.png)
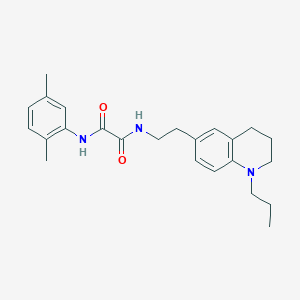
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2555968.png)

![methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2555970.png)